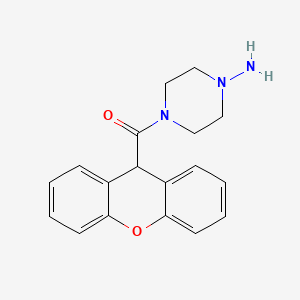
4-(4-Tert-butylbenzoyl)thiobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Tert-butylbenzoyl)thiobenzaldehyde is an organic compound with a complex structure that includes a thiobenzaldehyde group and a tert-butylbenzoyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Tert-butylbenzoyl)thiobenzaldehyde typically involves the reaction of 4-tert-butylbenzoyl chloride with thiobenzaldehyde under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Tert-butylbenzoyl)thiobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The thiobenzaldehyde group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
4-(4-Tert-butylbenzoyl)thiobenzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(4-Tert-butylbenzoyl)thiobenzaldehyde involves its interaction with specific molecular targets and pathways. The thiobenzaldehyde group can form covalent bonds with nucleophilic sites in biomolecules, leading to potential biological effects. The tert-butylbenzoyl group may enhance the compound’s stability and lipophilicity, facilitating its interaction with lipid membranes and proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-tert-Butylbenzoyl chloride: A precursor in the synthesis of 4-(4-Tert-butylbenzoyl)thiobenzaldehyde.
4-tert-Butylbenzaldehyde: Shares the tert-butylbenzoyl moiety but lacks the thiobenzaldehyde group.
4-tert-Butylbenzoic acid: Contains the tert-butylbenzoyl group but differs in its functional groups.
Uniqueness
This compound is unique due to the presence of both the thiobenzaldehyde and tert-butylbenzoyl groups, which confer distinct chemical and physical properties
Propriétés
Formule moléculaire |
C18H18OS |
|---|---|
Poids moléculaire |
282.4 g/mol |
Nom IUPAC |
4-(4-tert-butylbenzoyl)thiobenzaldehyde |
InChI |
InChI=1S/C18H18OS/c1-18(2,3)16-10-8-15(9-11-16)17(19)14-6-4-13(12-20)5-7-14/h4-12H,1-3H3 |
Clé InChI |
ZSKMGVUCSAAHFO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


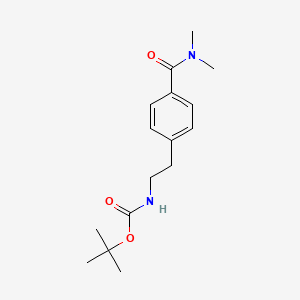
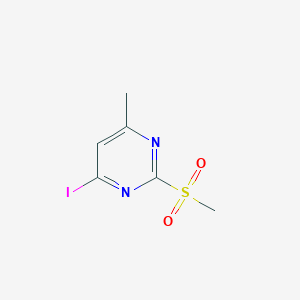


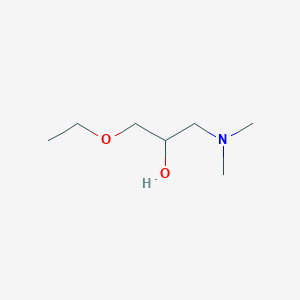
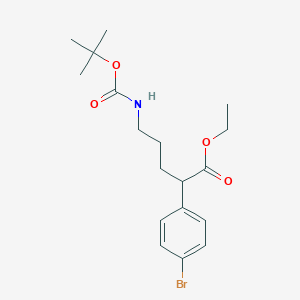
![1'-Amino-[1,1'-BI(cyclopropane)]-1-carboxylic acid](/img/structure/B13095303.png)



![Methyl 2'-(5-fluoro-2-methylphenyl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-quinoline]-6'-carboxylate](/img/structure/B13095338.png)
![(E)-tert-Butyl (4-oxo-3-phenyl-1,3,8-triazaspiro[4.5]decan-2-ylidene)carbamate oxalate](/img/structure/B13095347.png)

